molecular formula C12H13N3O2 B1466912 6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine CAS No. 1368460-97-2

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine

Cat. No.: B1466912
CAS No.: 1368460-97-2
M. Wt: 231.25 g/mol
InChI Key: VBWGNFHVAQZMPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . Another method involves reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide .


Molecular Structure Analysis

The molecular structure of “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine” and its derivatives has been studied using in silico docking experiments . These studies have helped to elucidate the molecular binding mode between the compound and Aurora kinase A .

Scientific Research Applications

Synthesis and Kinase Inhibition

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine and its derivatives are primarily investigated for their role in the synthesis of kinase inhibitors. For example, compounds structurally related to this compound, such as N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, have been designed as new inhibitors of CLK1 and DYRK1A kinases. The crystal structure of one such compound was established through X-ray diffraction, indicating potential applications in understanding the biological mechanisms of action of these inhibitors (Guillon et al., 2013).

Chemical Synthesis and Transformation

The compound is also involved in chemical synthesis studies, including the construction of pyrimido[4,5-d]pyrimidin-2,4-diones through reactions involving primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes. Such synthetic pathways contribute to the broader field of heterocyclic chemistry and the development of novel compounds with potential biological activities (Hamama et al., 2012).

Electrochemical Properties and Binding Capabilities

Research into the electrochemical properties of aminopyrimidinone derivatives, including those with dimethoxyphenyl substitutions, focuses on developing electrochemically detectable abasic-site binders. This research has implications for DNA damage detection and repair studies, showcasing the compound's utility in developing novel diagnostic tools (Chiba et al., 2012).

Antiproliferative Activity

Certain derivatives of this compound have been synthesized and evaluated for their antiproliferative effects on cancer cell lines. These studies contribute to the ongoing search for new anticancer agents and help understand the structural features critical for such biological activity (Atapour-Mashhad et al., 2017).

Antibacterial and Antifungal Applications

The antibacterial and antifungal effects of pyrimidin-4-amine derivatives, including those with dimethoxyphenyl groups, are also areas of active research. Studies focus on synthesizing novel compounds and evaluating their efficacy against various microorganisms, contributing to the development of new antimicrobial agents (Kanth et al., 2006).

Future Directions

The future directions for “6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine” could involve further studies to fully characterize its mode of action and potential applications in cancer treatment . Additionally, the development of new pyrimidines as anti-inflammatory agents is a possible research direction .

Biochemical Analysis

Biochemical Properties

6-(2,4-Dimethoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit Aurora kinase A (AURKA) activity, which is crucial for cell cycle regulation . The compound binds to AURKA, reducing its phosphorylation at Thr283, leading to cell cycle arrest at the G2/M phase and triggering caspase-mediated apoptotic cell death in cancer cells . This interaction highlights the potential of this compound as an anticancer agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In HCT116 human colon cancer cells, it causes the accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis through the activation of caspase-3, caspase-7, and poly (ADP-ribose) polymerase . Additionally, the compound influences cell signaling pathways by inhibiting AURKA activity, which is essential for proper cell division and proliferation . These effects demonstrate the compound’s potential in disrupting cancer cell growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound selectively inhibits AURKA by binding to its active site, preventing its phosphorylation and subsequent activation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound’s structure-activity relationship studies have shown that hydrophobic substituents and specific functional groups enhance its inhibitory activity . These findings provide insights into the molecular basis of its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, ensuring its efficacy in experimental settings . Long-term exposure to the compound in vitro has demonstrated sustained inhibition of AURKA activity and prolonged cell cycle arrest in cancer cells . These temporal effects highlight the importance of maintaining the compound’s stability for consistent experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of AURKA activity and anticancer effects . At lower doses, the compound effectively inhibits cancer cell proliferation without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings emphasize the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s metabolism may involve enzymatic modifications that affect its stability and bioavailability . Additionally, its interactions with metabolic enzymes can impact metabolic flux and metabolite levels, further influencing its biological effects . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and localization. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence its localization within cellular compartments and its accumulation in target tissues . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in inhibiting AURKA activity . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-8-3-4-9(11(5-8)17-2)10-6-12(13)15-7-14-10/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWGNFHVAQZMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NC=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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